N-(2-chlorophenyl)-2,5-dimethylfuran-3-carboxamide N-(2-chlorophenyl)-2,5-dimethylfuran-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16397615
InChI: InChI=1S/C13H12ClNO2/c1-8-7-10(9(2)17-8)13(16)15-12-6-4-3-5-11(12)14/h3-7H,1-2H3,(H,15,16)
SMILES:
Molecular Formula: C13H12ClNO2
Molecular Weight: 249.69 g/mol

N-(2-chlorophenyl)-2,5-dimethylfuran-3-carboxamide

CAS No.:

Cat. No.: VC16397615

Molecular Formula: C13H12ClNO2

Molecular Weight: 249.69 g/mol

* For research use only. Not for human or veterinary use.

N-(2-chlorophenyl)-2,5-dimethylfuran-3-carboxamide -

Specification

Molecular Formula C13H12ClNO2
Molecular Weight 249.69 g/mol
IUPAC Name N-(2-chlorophenyl)-2,5-dimethylfuran-3-carboxamide
Standard InChI InChI=1S/C13H12ClNO2/c1-8-7-10(9(2)17-8)13(16)15-12-6-4-3-5-11(12)14/h3-7H,1-2H3,(H,15,16)
Standard InChI Key WIQFVWVMDDPIKI-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(O1)C)C(=O)NC2=CC=CC=C2Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

N-(2-Chlorophenyl)-2,5-dimethylfuran-3-carboxamide belongs to the amide class, featuring a furan core substituted with methyl groups at positions 2 and 5. The carboxamide group bridges the furan ring to a 2-chlorophenyl aromatic system. The IUPAC name N-(2-chlorophenyl)-2,5-dimethylfuran-3-carboxamide reflects this arrangement . Key structural descriptors include:

  • Canonical SMILES: CC1=CC(=C(O1)C)C(=O)NC2=CC=CC=C2Cl\text{CC1=CC(=C(O1)C)C(=O)NC2=CC=CC=C2Cl}

  • InChIKey: WIQFVWVMDDPIKI-UHFFFAOYSA-N\text{WIQFVWVMDDPIKI-UHFFFAOYSA-N}

  • XLogP3: 3.3, indicating moderate lipophilicity .

The planar furan ring and chlorophenyl group create a conjugated system, potentially enhancing electronic interactions in biological or material contexts.

Crystallographic and Stereochemical Properties

While experimental crystallographic data remain unavailable, computational models predict a nearly planar conformation between the furan and chlorophenyl rings due to π-π stacking interactions . The compound is achiral, as confirmed by its lack of stereoisomers .

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves coupling 2,5-dimethylfuran-3-carboxylic acid with 2-chloroaniline via carbodiimide-mediated amidation. Key steps include:

  • Activation of the carboxylic acid: Using reagents like thionyl chloride (SOCl2\text{SOCl}_2) or EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

  • Nucleophilic substitution: Reaction of the activated intermediate with 2-chloroaniline in anhydrous dichloromethane.

  • Purification: Column chromatography on silica gel yields the pure product .

A representative procedure from analogous systems involves stirring equimolar amounts of the acid chloride and amine in chlorobenzene at 95°C for 6 hours .

Yield Optimization

Critical parameters affecting yield include:

  • Solvent choice: Polar aprotic solvents (e.g., DMF) improve solubility but may increase side reactions.

  • Temperature: Elevated temperatures (80–100°C) accelerate amide bond formation but risk decomposition .

  • Catalysts: Zinc iodide (ZnI2\text{ZnI}_2) enhances reaction efficiency in related furan-carboxamide syntheses .

Under optimal conditions, yields exceeding 60% have been reported for structurally similar compounds .

Physicochemical Properties

Spectroscopic Profiles

  • IR spectroscopy: Expected peaks include ν(C=O)\nu(\text{C=O}) at ~1650 cm1^{-1} (amide I band) and ν(N-H)\nu(\text{N-H}) at ~3300 cm1^{-1}.

  • NMR: 1H^1\text{H} NMR would show aromatic protons (δ 7.2–7.5 ppm), furan protons (δ 6.2–6.5 ppm), and methyl groups (δ 2.1–2.3 ppm) .

Applications in Materials Science

Polymer Additives

The compound’s rigidity and thermal stability make it a candidate for:

  • Epoxy resin modifiers: Enhancing glass transition temperatures (TgT_g).

  • Liquid crystals: The planar structure may support mesophase formation .

Organic Electronics

  • Charge transport materials: Theoretical hole mobility of 1.2×103cm2/V\cdotps1.2 \times 10^{-3} \, \text{cm}^2/\text{V·s} predicted via DFT calculations .

Comparative Analysis with Structural Analogs

PropertyN-(2-Chlorophenyl) Derivative N-(4-Chlorophenyl) Derivative
Molecular Weight249.69 g/mol249.69 g/mol
logP3.33.47
Aqueous Solubility-3.88-3.88
Synthetic Yield~60%~55%

The 2-chlorophenyl isomer exhibits slightly higher synthetic yields, likely due to reduced steric hindrance during amidation .

Environmental and Regulatory Considerations

  • Ecotoxicity: Predicted LC50_{50} for fish: 1.2 mg/L (moderate toxicity) .

  • Regulatory status: Listed as "For research use only" under REACH exemptions.

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